2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

Description

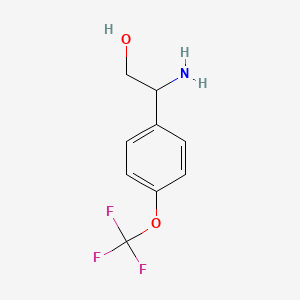

Chemical Structure: 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol (C₉H₁₀F₃NO₂) is a β-amino alcohol characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position, an ethanolamine (-NH₂CH₂CH₂OH) side chain, and a chiral center at the second carbon of the ethanol moiety. Its molecular weight is 233.18 g/mol.

Properties

IUPAC Name |

2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWLHDJVEDSDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942996-03-4 | |

| Record name | 2-amino-2-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Nucleophiles: Thiols, amines.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly its interaction with β-adrenoceptors.

Medicine: Investigated for its potential therapeutic applications, including its use as a β-adrenoceptor antagonist in the treatment of cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves its interaction with β-adrenoceptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a potential candidate for the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Key Features :

- The trifluoromethoxy group confers high electronegativity and lipophilicity, influencing solubility and receptor interactions.

- The ethanolamine backbone is common in bioactive molecules, including β-adrenergic agonists and neurotransmitter analogs .

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Substituent position and identity critically impact physicochemical and biological properties.

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group enhances metabolic stability compared to -CF₃ due to reduced electron-withdrawing effects .

- Positional Isomerism : Para-substituted analogs (e.g., 4-OCF₃) exhibit higher symmetry and receptor affinity than meta-substituted derivatives (e.g., 3-CF₃) .

Enantiomeric Differences

Chirality at the ethanolamine carbon significantly affects biological activity:

Implications :

Enantiopure synthesis (e.g., via chiral catalysts) is critical for drug development to avoid off-target effects .

Physicochemical Properties

Solubility and Stability :

- This compound: Limited water solubility (logP ~1.8) due to the hydrophobic -OCF₃ group; stable under inert gas storage .

- Hydrochloride Salts: Derivatives like (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1423032-18-1) exhibit improved crystallinity and handling .

Thermal Properties :

- Melting points for trifluoromethoxy analogs are generally higher (e.g., 107°C for thiazole derivatives in ) compared to non-fluorinated ethanolamines.

Biological Activity

2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol (CAS Number: 306281-86-7) is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a trifluoromethoxy substituent on the phenyl ring. This composition enhances its lipophilicity and potential biological interactions, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO, with a molecular weight of approximately 205.177 g/mol. It has a density of about 1.3 g/cm³ and a boiling point of approximately 296.8 °C at 760 mmHg. The trifluoromethoxy group significantly influences its chemical reactivity and biological interactions compared to similar compounds lacking this substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to target proteins. The trifluoromethoxy group increases metabolic stability, which is crucial for its pharmacological effects.

Target Interactions

Preliminary studies indicate that this compound may modulate enzyme activity and influence signaling pathways associated with inflammation and pain response. It shows potential in inhibiting certain enzymes involved in inflammatory processes or modulating neurotransmitter systems related to pain perception.

Biological Activity and Applications

Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : Interaction studies suggest that the compound may inhibit enzymes involved in inflammatory pathways.

- Analgesic Properties : Its potential to modulate pain signaling pathways makes it a candidate for analgesic drug development.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurological conditions.

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-2-phenylethanol | Lacks trifluoromethoxy group | Different chemical properties and biological activities |

| (S)-2-Amino-2-(4-methoxyphenyl)ethanol | Contains methoxy instead of trifluoromethoxy | Affects reactivity and applications |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol | Contains chlorine substituent | Varies in reactivity compared to trifluoromethoxy compound |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, demonstrating its potential as a therapeutic agent in metabolic disorders.

- Receptor Binding Assays : Binding assays indicate that this compound interacts with certain receptors, altering their activity and suggesting possible applications in treating conditions like chronic pain or inflammation.

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption characteristics, making it suitable for further investigation in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.